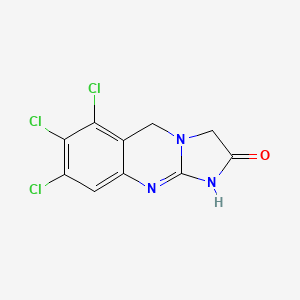

8-Chloro Anagrelide

Vue d'ensemble

Description

Anagrelide trichloro derivative, also known as Anagrelide trichloro derivative, is a useful research compound. Its molecular formula is C10H6Cl3N3O and its molecular weight is 290.528. The purity is usually 95%.

BenchChem offers high-quality Anagrelide trichloro derivative suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Anagrelide trichloro derivative including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Traitement de la thrombocytémie essentielle

8-Chloro Anagrelide est principalement utilisé dans le traitement de la thrombocytémie essentielle (ET), une affection caractérisée par une surproduction de plaquettes. Il agit comme une chimiothérapie cytoréductrice, réduisant efficacement le nombre de plaquettes et atténuant le risque d'événements thrombo-hémorragiques . Au Japon, il a été étudié comme traitement de deuxième intention pour les patients à haut risque intolérants ou réfractaires aux thérapies de première intention .

Réduction du nombre de plaquettes dans les néoplasmes myéloprolifératifs

Le composé est également indiqué pour une utilisation dans les néoplasmes myéloprolifératifs, où il contribue à abaisser les niveaux de plaquettes dangereusement élevés. Son mécanisme d'action implique l'inhibition de l'activité de la phosphodiestérase, en particulier de la phosphodiestérase-III, ce qui entraîne une diminution de la production de plaquettes dans la moelle osseuse .

Leucémie myéloïde chronique

L'Anagrelide a été utilisé dans le traitement de la leucémie myéloïde chronique (LMC). Bien qu'il ne s'agisse pas du traitement principal, il sert de thérapie adjuvante pour contrôler le nombre de plaquettes chez les patients souffrant de LMC, apportant un soulagement symptomatique et prévenant les complications associées à un nombre élevé de plaquettes .

Agent pharmacologique dans la gestion du niveau des plaquettes

Identifié chimiquement comme un agent pharmacologique puissant, le this compound est reconnu pour sa capacité à réduire considérablement les niveaux de plaquettes sanguines. Cette propriété est cruciale pour la gestion de conditions telles que la thrombocytémie essentielle, où les niveaux de plaquettes doivent être contrôlés pour prévenir les événements thrombotiques .

Études de métabolisme et de pharmacocinétique des médicaments

Le rôle du composé s'étend aux études de métabolisme et de pharmacocinétique des médicaments. Sa structure chimique et ses propriétés uniques en font un sujet d'intérêt pour comprendre comment les médicaments sont métabolisés et traités dans l'organisme, ce qui est essentiel pour le développement de médicaments sûrs et efficaces .

Mécanisme D'action

- By inhibiting PDE-III, anagrelide increases intracellular cAMP levels, leading to downstream effects on platelet formation .

- The exact mechanism remains unclear, but it involves inhibition of phosphodiesterase A2 (PLA2) and suppression of arachidonic acid release .

- Food intake impacts AER pharmacokinetics, affecting Cmax, AUC, Tmax, T1/2, plateau, and mean residence time .

- Anagrelide does not alter platelet survival but specifically blocks megakaryocyte differentiation and proliferation .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Analyse Biochimique

Biochemical Properties

8-Chloro Anagrelide plays a significant role in biochemical reactions, particularly in the inhibition of platelet aggregation. This compound interacts with various enzymes, proteins, and other biomolecules. One of the primary enzymes it interacts with is phosphodiesterase 3, which is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP). By inhibiting phosphodiesterase 3, this compound increases the levels of cAMP within platelets, leading to reduced platelet aggregation .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In platelets, it inhibits aggregation by increasing cAMP levels, which in turn affects the signaling pathways involved in platelet activation. This inhibition of platelet aggregation is beneficial in conditions where elevated platelet counts pose a risk of thrombosis .

In addition to its effects on platelets, this compound influences other cellular processes. It has been shown to affect gene expression by modulating transcription factors involved in megakaryocyte differentiation. This modulation leads to a reduction in the production of platelets from megakaryocytes, further contributing to its therapeutic effects .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to the active site of phosphodiesterase 3, inhibiting its activity and preventing the hydrolysis of cAMP. This inhibition results in increased cAMP levels within platelets, leading to reduced platelet aggregation .

Furthermore, this compound affects the expression of genes involved in megakaryocyte differentiation. It modulates the activity of transcription factors such as ATF4, which plays a crucial role in the regulation of megakaryocyte development. By influencing these molecular pathways, this compound effectively reduces platelet production and aggregation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, with minimal degradation observed over extended periods .

Long-term studies have demonstrated that this compound maintains its inhibitory effects on platelet aggregation and megakaryocyte differentiation. These effects are consistent over time, indicating the compound’s potential for sustained therapeutic use .

Dosage Effects in Animal Models

The effects of this compound at different dosages have been investigated in animal models. Studies have shown that the compound exhibits a dose-dependent reduction in platelet counts. At lower doses, this compound effectively reduces platelet aggregation without significant adverse effects .

At higher doses, the compound may cause toxic effects, including gastrointestinal disturbances and cardiovascular complications. These findings highlight the importance of determining the optimal dosage for therapeutic use to minimize potential adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways within the body. The compound undergoes hepatic metabolism, primarily through the action of cytochrome P450 enzymes. These enzymes facilitate the conversion of this compound into its active metabolites, which contribute to its therapeutic effects .

The metabolic pathways of this compound also involve interactions with cofactors such as nicotinamide adenine dinucleotide phosphate (NADPH). These interactions play a crucial role in the compound’s biotransformation and subsequent elimination from the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is absorbed into the bloodstream and distributed to target tissues, including the bone marrow and platelets .

Within cells, this compound is transported across cellular membranes through specific transporters. These transporters facilitate the compound’s entry into platelets and megakaryocytes, where it exerts its inhibitory effects on platelet aggregation and megakaryocyte differentiation .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm of platelets and megakaryocytes. The compound’s activity is influenced by its localization, as it interacts with intracellular signaling pathways and enzymes involved in platelet function .

Post-translational modifications, such as phosphorylation, may also play a role in directing this compound to specific subcellular compartments. These modifications enhance the compound’s activity and contribute to its therapeutic effects .

Propriétés

IUPAC Name |

6,7,8-trichloro-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl3N3O/c11-5-1-6-4(8(12)9(5)13)2-16-3-7(17)15-10(16)14-6/h1H,2-3H2,(H,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCMDDIIKBFVZSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=C(C=C2N=C3N1CC(=O)N3)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20148852 | |

| Record name | Anagrelide trichloro derivative | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20148852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092352-99-2 | |

| Record name | 6,7,8-Trichloro-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092352-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anagrelide trichloro derivative | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092352992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anagrelide trichloro derivative | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20148852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-CHLOROANAGRELIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AZ855T0I6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5,19-Triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene;hydrochloride](/img/structure/B586212.png)

![(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B586218.png)